(5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of a thiazole precursor with a benzylpiperidine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with similar structures.
Piperidine Derivatives: Compounds containing the piperidine ring system.
Benzylidene Derivatives: Compounds with benzylidene functional groups.
Uniqueness
The uniqueness of (5Z)-2-(4-benzylpiperidin-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H26N2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperidin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H26N2O3S/c1-28-20-9-8-19(15-21(20)29-2)16-22-23(27)25-24(30-22)26-12-10-18(11-13-26)14-17-6-4-3-5-7-17/h3-9,15-16,18H,10-14H2,1-2H3/b22-16- |
InChI Key |
FEMZGFIKSGQTKP-JWGURIENSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.